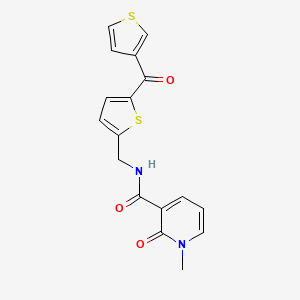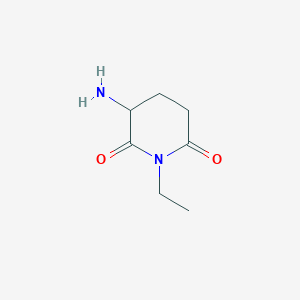![molecular formula C18H15FN4O2S2 B2518050 N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 895442-71-4](/img/structure/B2518050.png)
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. This particular molecule is not directly discussed in the provided papers, but its structure suggests it may have potential as a bioactive compound, possibly as an enzyme inhibitor, given the activities of similar sulfonamide derivatives.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the attachment of various functional groups to the benzenesulfonamide moiety to confer specific properties and biological activities. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the creation of a thiazole ring attached to the benzenesulfonamide group . Similarly, the synthesis of compounds with phenyl-1,2,3-triazole moieties explores the use of different linkers to add flexibility to the molecule . These methods could potentially be applied to the synthesis of N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, with the expectation of a multi-step process involving the formation of the thiazolo[3,2-b][1,2,4]triazol ring system and its subsequent attachment to the benzenesulfonamide core.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with biological targets. The presence of a fluorine atom, as seen in the COX-2 inhibitor JTE-522, can significantly enhance the selectivity and potency of the compound . The molecular structure of N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide likely includes a similar strategy, using fluorine to improve its binding affinity to the target enzyme.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. For instance, compounds with a carbamoyl substituent can be dehydrated to form nitriles . The presence of a thiazolo[3,2-b][1,2,4]triazol ring in the compound of interest suggests that it may participate in specific chemical reactions, such as nucleophilic substitution or addition, which could be exploited in further chemical modifications to enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the introduction of flexible triazole moieties can result in highly effective carbonic anhydrase inhibitors . The presence of a fluorine atom can also affect the lipophilicity and metabolic stability of the compound, as seen in the selective COX-2 inhibitor JTE-522 . The physical and chemical properties of N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide would need to be empirically determined, but it is reasonable to expect that its fluorine atom and thiazolo[3,2-b][1,2,4]triazol ring system would confer unique properties that could be beneficial for its biological activity.
科学的研究の応用
Anti-Inflammatory and Anticancer Activities
Research into related sulfonamide compounds has shown promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent properties. A study by Küçükgüzel et al. (2013) synthesized derivatives by reacting alkyl/aryl isothiocyanates with celecoxib, evaluating their activities across several biological assays. These investigations revealed that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib, indicating potential therapeutic applications (Küçükgüzel et al., 2013).
UV Protection and Antimicrobial Properties
The application of thiazole azodyes containing sulfonamide moiety has extended to the textile industry, where they are used for UV protection and antimicrobial finishing of cotton fabrics. Mohamed et al. (2020) designed and utilized these compounds for simultaneous dyeing and protection finishing of cotton textile, enhancing dyeability and providing UV protection and antibacterial properties. This demonstrates the compound's versatility beyond pharmaceutical applications, offering practical benefits in material science (Mohamed et al., 2020).
Carbonic Anhydrase Inhibition for Tumor Treatment
The inhibition of human carbonic anhydrase isozymes, particularly those associated with tumors (hCA IX and XII), by sulfonamides incorporating aroylhydrazone- or thiadiazolyl moieties has been explored as a strategy for cancer therapy. Alafeefy et al. (2015) investigated a series of benzenesulfonamides for their inhibitory activity against these isozymes, showing low nanomolar activity against hCA II and significant inhibition against CA IX and XII, highlighting their potential as therapeutic agents in treating tumors associated with these isozymes (Alafeefy et al., 2015).
Anticancer and Anti-inflammatory Agents
Further research into sulfonamide derivatives has focused on their potential as anticancer and anti-inflammatory agents. Studies have synthesized various sulfonamide compounds, evaluating their bioactivity against cancer cell lines and their cyclooxygenase-2 (COX-2) inhibitory activities, showcasing the diverse therapeutic applications of these compounds in treating inflammation and cancer (Pal et al., 2003).
作用機序
Target of Action
It has been found that similar compounds have shown inhibitory activity against topoisomerase 1 (top1), a crucial enzyme involved in dna replication .
Mode of Action
It is suggested that it may interact with its target enzyme, possibly through binding to the active site, thereby inhibiting its function .
特性
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S2/c19-14-8-6-13(7-9-14)17-21-18-23(22-17)15(12-26-18)10-11-20-27(24,25)16-4-2-1-3-5-16/h1-9,12,20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESNWOYDAPIOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2517968.png)
![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2517970.png)

![3-((4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2517972.png)


![2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2517977.png)



![(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2517982.png)
![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2517984.png)

![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yloxy]acetate](/img/structure/B2517990.png)